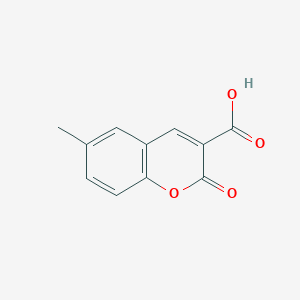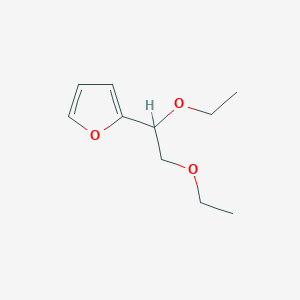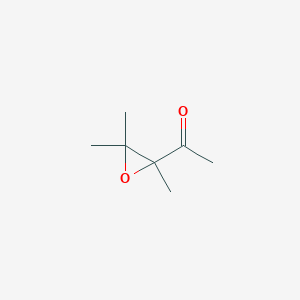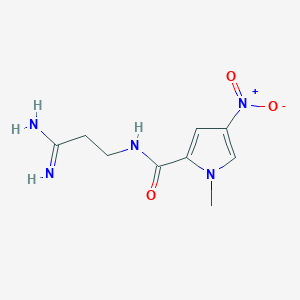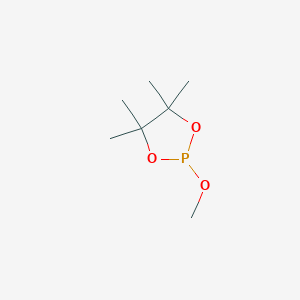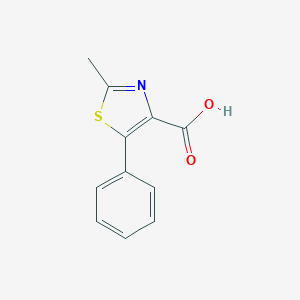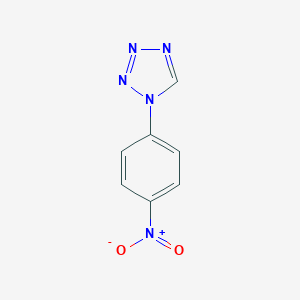![molecular formula C10H14 B082842 Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)- CAS No. 13234-21-4](/img/structure/B82842.png)
Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)- is a type of organic compound that is commonly known as alpha-pinene. This compound is found in many plants, including coniferous trees, and has a distinct pine-like odor. Alpha-pinene is widely used in the fragrance and flavor industries, but it also has several potential scientific research applications. In
Wirkmechanismus
The exact mechanism of action of alpha-pinene is not fully understood, but it is believed to act on several molecular targets, including the cannabinoid receptors, the transient receptor potential (TRP) channels, and the gamma-aminobutyric acid (GABA) receptors. Alpha-pinene has also been shown to modulate the activity of several enzymes and transcription factors, which may contribute to its pharmacological effects.
Biochemische Und Physiologische Effekte
Alpha-pinene has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to have antimicrobial and antioxidant properties, which may contribute to its use as a food preservative. Alpha-pinene has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using alpha-pinene in lab experiments is its low toxicity and high availability. It is also relatively inexpensive and easy to synthesize. However, one of the main limitations of using alpha-pinene is its volatility, which may make it difficult to control its concentration in experimental settings. Additionally, alpha-pinene may interact with other compounds in complex biological systems, which may complicate its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on alpha-pinene, including its use as a drug delivery agent, its potential therapeutic effects in the treatment of various diseases, and its use as a food preservative. Further studies are needed to fully understand the mechanism of action of alpha-pinene and its potential therapeutic effects. Additionally, more research is needed to explore the safety and efficacy of alpha-pinene in human clinical trials.
Synthesemethoden
Alpha-pinene can be synthesized through several methods, including the catalytic isomerization of beta-pinene, the reduction of limonene, and the hydrolysis of camphene. The most common method of synthesizing alpha-pinene is through the distillation of turpentine oil, which is a byproduct of the pulp and paper industry. Turpentine oil contains approximately 40% alpha-pinene, which can be isolated through fractional distillation.
Wissenschaftliche Forschungsanwendungen
Alpha-pinene has several potential scientific research applications, including its use as an insecticide, a food preservative, and a drug delivery agent. Recent studies have also shown that alpha-pinene has anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
13234-21-4 |
|---|---|
Produktname |
Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)- |
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
5-prop-1-en-2-ylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-7(2)10-6-8-3-4-9(10)5-8/h3-4,8-10H,1,5-6H2,2H3 |
InChI-Schlüssel |
DMGCMUYMJFRQSK-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC2CC1C=C2 |
Kanonische SMILES |
CC(=C)C1CC2CC1C=C2 |
Synonyme |
5-Isopropenylnorborn-2-ene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




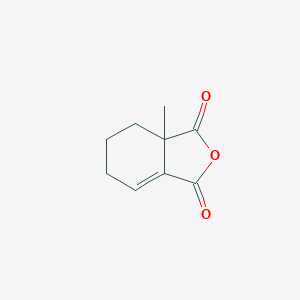
![Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B82764.png)
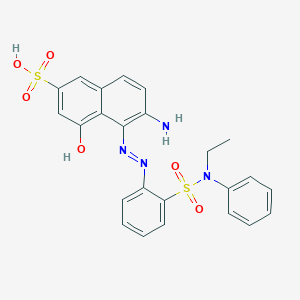
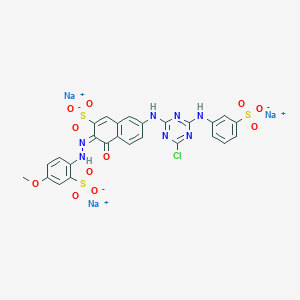
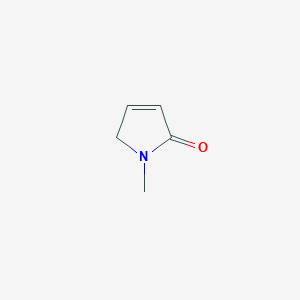
![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
